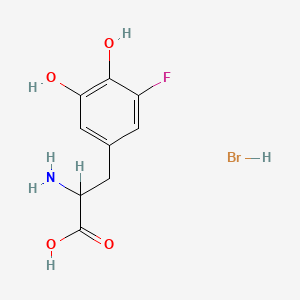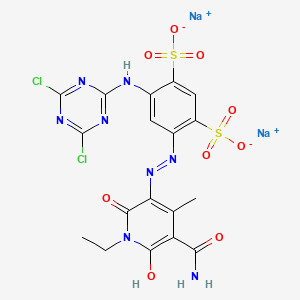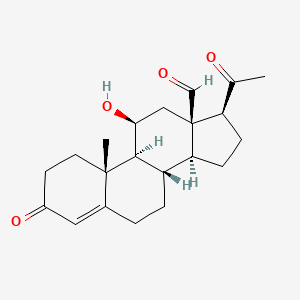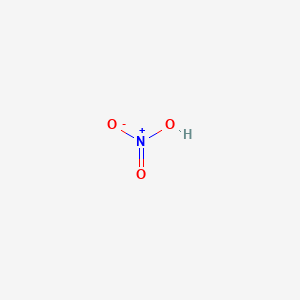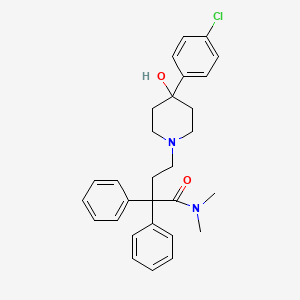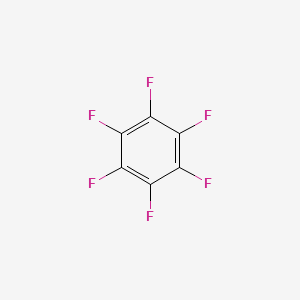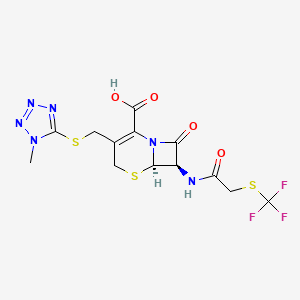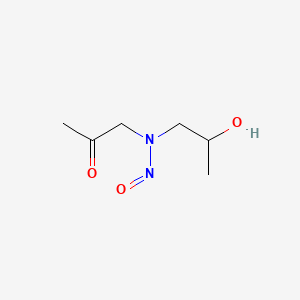
1,3-Benzenediamine, N,N-dimethyl-
Vue d'ensemble
Description
1,3-Benzenediamine, N,N-dimethyl-, also known as 1,3-Benzenediamine, N,N-dimethyl-, is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Benzenediamine, N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Benzenediamine, N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenediamine, N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Materials Science and Chemistry
Benzodiazepines synthesized using o-phenylenediamine, a related compound, highlight the importance of such chemicals in developing pharmaceuticals with biological activities such as anticonvulsion and sedation. The systematic synthesis strategies for these compounds, as reviewed by Teli et al. (2023), underline the versatility of benzene derivatives in organic synthesis and medicinal chemistry (Teli et al., 2023). This research suggests potential pathways for utilizing 1,3-Benzenediamine, N,N-dimethyl-, in synthesizing biologically active molecules.
Environmental and Biological Applications
The study of phenolic compounds' titration methods, as explored by Allen and Geddes (1957), and the broader review of polyphenols by Rasouli et al. (2017), suggest that derivatives of benzene such as 1,3-Benzenediamine, N,N-dimethyl-, may find applications in understanding and mitigating the effects of pollutants and enhancing the health benefits of natural food products. These applications are crucial for addressing environmental pollution and supporting human health through dietary choices (Allen & Geddes, 1957); (Rasouli et al., 2017).
Safety and Hazards
“1,3-Benzenediamine, N,N-dimethyl-” is classified as dangerous . It is toxic in contact with skin, causes serious eye irritation, and is fatal if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . It should be stored locked up and in a well-ventilated place .
Propriétés
IUPAC Name |
3-N,3-N-dimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSBHVJQXZLIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3575-32-4 (di-hydrochloride) | |
| Record name | N,N-Dimethyl-3-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2062664 | |
| Record name | 1,3-Benzenediamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2836-04-6 | |
| Record name | N,N-Dimethyl-m-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-3-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, N1,N1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylbenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q1: How does N,N-Dimethyl-m-phenylenediamine interact with other molecules?
A1: N,N-Dimethyl-m-phenylenediamine acts as an electron donor and readily forms complexes with electron acceptors like chloranil. [] This interaction leads to the formation of outer and inner complexes, which are crucial intermediates in chemical reactions. [] The specific interactions and stability of these complexes are influenced by the molecular structure of both the donor and acceptor.
Q2: What is the role of N,N-Dimethyl-m-phenylenediamine in synthesizing reverse osmosis (RO) membranes?
A2: N,N-Dimethyl-m-phenylenediamine serves as a key monomer in the interfacial polymerization process for creating polyamide-based RO membranes. [, , , , ] It reacts with various crosslinking agents, such as 5-choroformyloxyisophaloyl chloride (CFIC), to form thin film composite membranes. [] The resulting membranes exhibit improved chlorine resistance compared to conventional polyamide membranes. []
Q3: How does the molecular structure of N,N-Dimethyl-m-phenylenediamine impact the performance of RO membranes?
A3: The methyl substitution on the amino groups of N,N-Dimethyl-m-phenylenediamine influences the membrane's properties. [] Increased methyl substitution leads to larger interstitial spaces within the polyamide chains, impacting the free volume size and fraction. [] This structural change results in enhanced chlorine resistance but often comes with a trade-off in salt rejection performance. []
Q4: What analytical techniques are used to characterize N,N-Dimethyl-m-phenylenediamine and its derivatives?
A4: Several analytical techniques are employed to study N,N-Dimethyl-m-phenylenediamine and its derivatives. Visible and ultraviolet absorption spectroscopy helps analyze the formation and characteristics of complexes with molecules like chloranil. [] Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are used to determine the chemical composition and structure of the membrane active layer formed during RO membrane synthesis. [, ] Positron annihilation lifetime spectroscopy (PALS) provides insights into the free volume size of polyamides synthesized using N,N-Dimethyl-m-phenylenediamine. []
Q5: Are there any known concerns regarding the stability or degradation of N,N-Dimethyl-m-phenylenediamine-based materials?
A5: While N,N-Dimethyl-m-phenylenediamine-based RO membranes exhibit improved chlorine resistance compared to conventional polyamide membranes, prolonged exposure to hypochlorite can lead to deterioration. [] This deterioration is primarily attributed to the chlorination of the benzene ring attached to the amide nitrogen, potentially leading to amide bond scission and compromising the membrane structure. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

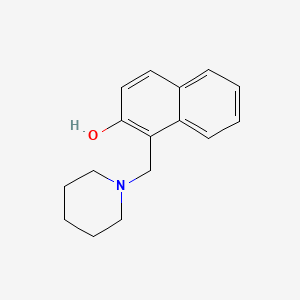
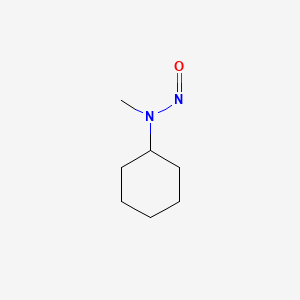
![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)
